![molecular formula C17H24O B117643 Phantolide CAS No. 15323-35-0](/img/structure/B117643.png)
Phantolide
Overview
Description
Phantolide is a synthetic musk fragrance known for its sweet-musky, somewhat animalic, and slightly sour-sweaty odor. It is widely used in the perfume and cosmetic industries due to its fixative properties and long-lasting scent. The compound is a white to off-white crystalline mass that melts at approximately 35°C to form a viscous, almost colorless liquid .
Mechanism of Action
Target of Action
Phantolide is a synthetic musk fragrance
Biochemical Pathways
It’s known that fragrances generally interact with the olfactory system, which involves g-protein coupled receptors and a series of signal transduction pathways in the olfactory neurons .
Pharmacokinetics
As a synthetic musk, it’s likely to have good stability and longevity, contributing to its widespread use in fragrances .
Result of Action
The primary result of this compound’s action is the production of its characteristic musk scent. This is achieved through its interaction with olfactory receptors, leading to the perception of its fragrance .
Action Environment
This compound, like other synthetic musks, is used in a variety of environments, including personal care products and perfumes. Environmental factors such as pH, temperature, and the presence of other fragrances can influence its action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
Phantolide and other synthetic musks may reach the environment even after wastewater treatment, resulting in ecological and health concerns .
Molecular Mechanism
It’s known that this compound is a synthetic musk fragrance, and it’s prepared by Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethylindane
Metabolic Pathways
Synthetic musks, including this compound, are known to undergo biodegradation, photodegradation, advanced oxidation, and chlorination .
Transport and Distribution
Synthetic musks, including this compound, can bioaccumulate in aquatic species, suggesting that they may be transported and distributed within these organisms .
Preparation Methods
Phantolide is synthesized through a series of chemical reactions. The primary synthetic route involves the Friedel-Crafts acetylation of 1,1,2,3,3,5-hexamethylindane. This precursor can be obtained as a mixture with 1,1,3,5-tetramethyl-3-ethylindane by reacting para-dimethylstyrene with amylenes or 2-methyl-2-butanol in a mixture of acetic acid and concentrated sulfuric acid . The acetylation reaction is typically carried out using acetyl chloride in the presence of aluminum trichloride as a catalyst .
Chemical Reactions Analysis
Phantolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Scientific Research Applications
Fragrance Industry
Phantolide is predominantly utilized as a fragrance ingredient in numerous consumer products such as perfumes, cosmetics, and personal care items. It is favored for its musky scent and stability, which allows it to persist in formulations without significant degradation.
Table 1: Common Applications of this compound
Application Area | Specific Products |
---|---|
Personal Care | Lotions, creams, deodorants |
Household Products | Air fresheners, detergents |
Cosmetics | Makeup products |
Perfumes | Various fragrance formulations |
Environmental Impact
This compound's environmental presence raises concerns regarding its biodegradability and potential bioaccumulation. Studies indicate that while this compound undergoes some primary biodegradation, it is not readily biodegradable and can accumulate in aquatic environments.
Table 2: Environmental Behavior of this compound
Parameter | Findings |
---|---|
Biodegradability | Not readily biodegradable |
Bioaccumulation Potential | Detected in human adipose tissue and breast milk |
Environmental Risk | Low risk to aquatic organisms |
Health Implications
Research has suggested that synthetic musks like this compound may pose risks to human health due to their ability to bioaccumulate. Studies have shown that these compounds can concentrate in fatty tissues and may disrupt endocrine functions.
Case Study: Toxicity and Bioaccumulation
In a study examining the effects of synthetic musks on mussel gill tissue, researchers found that exposure to this compound resulted in significant alterations in efflux transporter activity, indicating potential long-term toxicity implications for aquatic organisms and possibly humans .
Regulatory Standards
The International Fragrance Association (IFRA) has established standards for the safe use of this compound in consumer products. These guidelines are essential for mitigating risks associated with its use while ensuring consumer safety.
Comparison with Similar Compounds
Phantolide is part of the synthetic musk family, which includes several other compounds with similar properties:
Galaxolide: Known for its strong, sweet, and floral musk scent.
Tonalide: Characterized by its powdery, sweet, and slightly woody musk odor.
Celestolide: Has a clean, sweet, and slightly fruity musk scent.
Cashmeran: Not a true musk but has a musky odor with woody and spicy notes
Biological Activity
Phantolide, a synthetic musk compound, is primarily utilized in the fragrance industry due to its olfactory properties. However, its biological activity has raised concerns regarding potential endocrine disruption and neurotoxicity. This article explores the biological activity of this compound, highlighting its effects on various biological systems, environmental impact, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a polycyclic musk, sharing structural similarities with other synthetic musks like tonalide and galaxolide. It is lipophilic, which allows it to accumulate in biological tissues and the environment over time. Its chemical structure contributes to its potential biological effects, particularly in terms of endocrine disruption.
Endocrine Disruption
Research indicates that this compound may exhibit both estrogenic and androgenic effects. A laboratory study found that exposure to this compound can influence human breast cancer cells by mimicking hormone activity, potentially leading to adverse health outcomes such as reproductive issues and cancer development .
Neurotoxicity
This compound has been implicated in neurotoxic effects when exposed to biological systems. Studies suggest that synthetic musks can interfere with metabolic processes in organisms, raising concerns about their safety in consumer products. The neurotoxic potential of this compound necessitates further investigation into its long-term effects on human health and the environment.
Skin Sensitization and Photosensitivity
This compound has shown potential as a skin sensitizer and photosensitizer under specific conditions. Exposure to UV light can lead to photochemical transformations of this compound, resulting in byproducts that may pose health risks. This highlights the importance of evaluating the safety profiles of synthetic musks in personal care products.
Environmental Impact
This compound is commonly detected in wastewater and activated sludge due to its widespread use in personal care products. Analytical methods have been developed to measure concentrations of this compound in environmental samples, revealing significant levels in treated effluents from wastewater treatment plants (WWTPs) . The persistence of this compound in aquatic environments raises concerns about its accumulation in wildlife and potential ecological consequences.
Case Study 1: Hormonal Effects on Human Cells
A study investigated the effects of this compound on human breast cancer cell lines, revealing that it exerts both estrogenic and androgenic activities. This research underscores the need for comprehensive evaluations of synthetic musk compounds regarding their hormonal effects on human health .
Case Study 2: Environmental Monitoring
Environmental monitoring studies have detected this compound in coastal plant species, indicating its accumulation in marine ecosystems. The ability of certain plants to act as biosamplers for emerging contaminants like this compound highlights the compound's environmental persistence and potential ecological risks .
Research Findings Summary Table
Properties
IUPAC Name |
1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHOHJWUDKDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051743 | |
Record name | Phantolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15323-35-0, 64058-43-1 | |
Record name | Phantolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15323-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl hexamethyl indan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phantolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phantolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL HEXAMETHYL INDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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